(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-19-12(16)9-4-8(13)5-10-11(9)7(6-14-10)2-3-15(17)18/h2-6,14H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGDSOTTJBMIM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Intermediate Formation
The first step converts 3-fluoro-5-hydrazino-benzoic acid methyl ester (Compound A) into 6-fluoro-3-formyl-1H-indole-4-carboxylate (Compound B) using malondialdehyde under acidic conditions.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | Water (preferred), methanol, ethanol |
| Catalyst | Formic acid, sulfuric acid, phosphoric acid |
| Buffer | Sodium hydrogen phosphate, potassium acetate |
| Temperature | 40–80°C |
| Reaction Time | 2–8 hours |
| Yield | 65.8–84.6% |
Example Protocol
Nitrovinyl Group Introduction
Compound B undergoes condensation with nitromethane in the presence of ammonium acetate to yield the target product.
Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | Nitromethane (excess acts as solvent) |
| Catalyst | Ammonium acetate |
| Temperature | 50–70°C |
| Reaction Time | 2–5 hours |
| Yield | 70.8–90.7% |
Example Protocol
-
Reactants : 8.85 g Compound B + 80 mL nitromethane
-
Catalyst : 15.42 g ammonium acetate
-
Conditions : 60°C reflux for 3 hours
Mechanistic Insights
Fischer Indole Cyclization
The reaction proceeds via:
Nitrovinyl Condensation
The aldehyde group of Compound B reacts with nitromethane in a Henry reaction-like mechanism :
-
Nucleophilic attack by nitromethane on the aldehyde carbon.
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Dehydration to form the nitrovinyl group, stabilized by the conjugated indole system.
Optimization Strategies
Solvent and Catalyst Screening
Comparative data from patent examples:
| Example | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Water | Formic acid | 40 | 84.6 | 98.3 |
| 2 | Water | Formic acid | 80 | 74.8 | 94.4 |
| 4 | Methanol | Sulfuric acid | 50 | 75.2 | 92.6 |
| 5 | Ethanol | Phosphoric acid | 70 | 81.3 | 97.4 |
Key Findings :
Molar Ratio Adjustments
The patent identifies ideal stoichiometry:
-
Compound A : malondialdehyde : catalyst : buffer = 1.0 : 1.5–2.5 : 0.1–0.6 : 2.0–4.0 .
-
Excess nitromethane (20–30 eq) ensures complete conversion in Step 2.
Characterization and Quality Control
Spectroscopic Data
1H NMR (d6-DMSO) :
-
δ 12.68 (s, 1H, NH indole)
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δ 9.07 (d, J = 13.3 Hz, 1H, nitrovinyl CH)
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δ 8.55 (s, 1H, H-2 indole)
Impurity Profiling
Common byproducts include:
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Nitroethyl derivatives : From incomplete dehydration.
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Di-substituted indoles : Due to over-condensation.
Comparative Analysis with Prior Art
| Parameter | Patent Method | Traditional Methods |
|---|---|---|
| Reaction Steps | 2 | 3–4 |
| Catalytic System | Acid/buffer | Pd-mediated coupling |
| Overall Yield | 75–90% | 50–65% |
| Scalability | Industrial-ready | Lab-scale only |
Advantages of Patent Route :
Challenges and Solutions
Exothermic Reactions
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrovinyl group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 6-fluoro-3-(2-aminovinyl)-1H-indole-4-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate is being investigated for its potential antimicrobial and anticancer properties. The structural similarity to bioactive indole derivatives suggests that it may interact with biological targets, leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound may serve as an intermediate in the synthesis of drugs like Rucaparib, a known PARP inhibitor used in cancer therapy. Studies have shown that compounds similar to this compound exhibit significant antitumor activity against various cancer cell lines, highlighting its potential as a lead compound in drug development .
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group using agents like lithium aluminum hydride.
- Substitution : The fluorine atom can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
These reactions enhance its utility as a building block in organic synthesis .
The mechanism of action involves bioreduction of the nitrovinyl group, forming reactive intermediates that may interact with cellular components, potentially leading to biological effects such as enzyme modulation and receptor interaction .
Case Study 1: Anticancer Evaluation
A study by the National Cancer Institute evaluated the anticancer activity of compounds related to this compound through a single-dose assay across a panel of cancer cell lines. The results indicated significant growth inhibition, suggesting its potential as a therapeutic agent .
Case Study 2: Synthesis and Derivatives
Research focused on synthesizing derivatives of this compound has demonstrated that modifications to the structure can lead to enhanced biological activity. For instance, replacing certain functional groups has yielded compounds with improved antimicrobial properties .
Mechanism of Action
The mechanism of action of (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and similarities:
Key Observations :
- Substituent Position : Fluorine and ester group placement (e.g., [348-32-3]) influence electronic distribution and steric effects. The target compound’s C3 nitrovinyl group is unique among analogs, enabling distinct reactivity.
- Functional Groups: Amino groups (e.g., [103956-00-9]) introduce electron-donating effects, contrasting with the electron-deficient nitrovinyl moiety in the target compound.
Biological Activity
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate (CAS: 2101705-87-5) is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C12H9FN2O4
- Molar Mass : 264.21 g/mol
- Purity : 98%
- Density : 1.457 g/cm³ (predicted)
- pKa : 13.83 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluoroindole with methyl 4-bromocrotonate under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method has been optimized for yield and efficiency in laboratory settings .
Anticancer Properties
Recent studies have shown that this compound exhibits notable anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and other tumor models .
A comparative analysis of similar compounds indicates that the presence of the nitrovinyl group significantly enhances its biological activity, likely due to its ability to form reactive intermediates that interact with cellular targets.
The mechanism of action involves bioreduction of the nitrovinyl moiety, leading to reactive species that can interact with nucleophilic sites in cellular components, including proteins and nucleic acids. Additionally, the indole core structure allows for interactions with various receptors and enzymes, modulating their activities and contributing to the compound's therapeutic effects .
Case Studies
- Inhibition Studies : A study evaluated the compound's efficacy against CDC25B phosphatase, showing significant inhibition at micromolar concentrations. This suggests a potential role in cell cycle regulation and cancer treatment .
- Toxicological Assessment : Toxicity assays indicated that while the compound exhibits strong anticancer properties, it also requires careful evaluation of its safety profile, particularly in vivo studies .
- Comparative Analysis : In comparison with structurally similar compounds like (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole, it was found that the additional methyl ester group enhances solubility and bioavailability, which are critical for therapeutic applications .
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 2101705-87-5 | Significant inhibition in HCT-116 cells | Bioreduction to reactive intermediates |
| (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole | Not available | Moderate inhibition | Similar mechanism as above |
| Rucaparib | 1082040-43-4 | High efficacy as PARP inhibitor | Targeting DNA repair mechanisms |
Q & A
Q. What synthetic methodologies are effective for preparing (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate, and how does the nitrovinyl group influence reaction design?
The synthesis typically involves two key steps: (1) constructing the fluorinated indole core and (2) introducing the nitrovinyl group.
- Indole Core Formation : Fluorinated indole derivatives are often synthesized via reductive cyclization of nitroarenes or palladium-catalyzed cross-coupling (e.g., Larock indole synthesis). For example, ethyl 5-fluoroindole-2-carboxylate analogs are prepared using keto ester condensations ().
- Nitrovinyl Introduction : The (E)-2-nitrovinyl group is introduced via Wittig or Henry reactions. For instance, condensation of aldehydes with nitroethane derivatives under basic conditions (e.g., NaOEt) can yield nitrovinyl moieties. Reaction temperature (e.g., 150–190°C) and solvent choice (DMSO or DMF) critically influence regioselectivity and E/Z isomer ratios.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Core Techniques :
- NMR : H and C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons). F NMR confirms fluorine integration.
- MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
- IR : Confirms functional groups (e.g., ester C=O at ~1666 cm, nitro groups at ~1535 cm).
- Contradiction Resolution : Discrepancies in melting points or spectral data (e.g., shows variable mp for similar indoles) may arise from polymorphism or impurities. Recrystallization (e.g., cyclohexane/EtOAc) and HPLC purity checks (>97%) are recommended.
Advanced Research Questions
Q. How can E/Z selectivity during nitrovinyl group formation be optimized?
- Reaction Conditions :
- Use bulky bases (e.g., LDA) or polar aprotic solvents (DMSO) to favor the thermodynamically stable (E)-isomer.
- Temperature control (e.g., 190°C in DMSO) enhances kinetic selectivity.
- Catalysis : Transition-metal catalysts (e.g., Pd) can improve stereocontrol. For example, Heck-type couplings have been used for vinyl group installation in indole derivatives.
Q. What computational methods aid in predicting the reactivity of the nitrovinyl group in biological systems?
- DFT Calculations : Predict electrophilic reactivity of the nitrovinyl group (e.g., Fukui indices for nucleophilic attack sites).
- Molecular Docking : Models interactions with biological targets (e.g., enzymes with indole-binding pockets). Fluorine’s electron-withdrawing effect enhances binding affinity in some retinoic acid analogs.
Q. How do structural analogs of this compound inform SAR studies for anticancer or antimicrobial applications?
- Fluorine Substitution : Fluorine at position 6 increases metabolic stability and membrane permeability. Analogs like ethyl 5-fluoroindole-2-carboxylate show activity against kinase targets.
- Nitrovinyl as a Warhead : The nitro group can act as a Michael acceptor, covalently binding to cysteine residues in enzymes. Comparative studies with non-nitrated analogs (e.g., methyl 6-fluoroindole-4-carboxylate) highlight this mechanism.
Methodological Challenges and Solutions
Q. How can researchers address low yields during indole ring closure?
- Catalyst Screening : Pd(OAc)/PPh systems improve cyclization efficiency.
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 20 h for conventional heating).
Q. What strategies mitigate decomposition of the nitrovinyl group under acidic/basic conditions?
- pH Control : Conduct reactions in neutral or weakly basic buffers.
- Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
